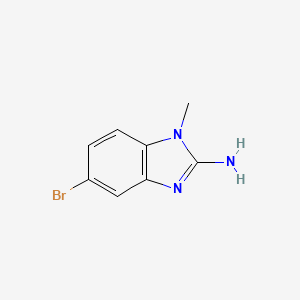

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Übersicht

Beschreibung

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

The mechanism of action of benzimidazole derivatives often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways . The exact targets and pathways affected can vary depending on the specific structure of the benzimidazole derivative.

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely among benzimidazole derivatives and can be influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .

The result of the compound’s action at the molecular and cellular level can include changes in cell function, cell death, or modulation of the immune response . The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and mode of action .

Biochemische Analyse

Biochemical Properties

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of signaling proteins, resulting in altered cellular responses. Furthermore, this compound has been shown to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of specific metabolites, altering the overall metabolic flux. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Biologische Aktivität

5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole family, characterized by its unique structural features that include a bromine atom at the 5th position and a methyl group at the 1st position of the benzodiazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps, including the formation of the benzodiazole core and subsequent bromination and methylation processes. The compound can be synthesized using various methodologies, including traditional batch reactions and advanced techniques such as continuous flow reactors to enhance yield and reproducibility .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against Mycobacterium tuberculosis, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard treatments. Specifically, compounds related to this structure have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating tuberculosis .

Enzyme Inhibition

The compound's biological activity is also linked to its interactions with specific enzymes and receptors. For instance, it may inhibit or modulate the activity of certain neurotransmitter receptors, which could have implications for neurological studies. The binding affinity of this compound to various biological targets has been investigated through molecular docking studies, revealing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to understand how modifications in its structure affect its biological activity. The presence of the bromine atom and the methyl group significantly influences its reactivity and interaction with biological targets. Comparative studies with other benzodiazole derivatives highlight these differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-am | Bromine at position 5 | Enhanced reactivity |

| 1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | Methoxy group instead of bromine | Different electronic properties |

| 1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | Chlorine instead of bromine | Variations in reactivity |

Case Studies

Several case studies have documented the biological effects of this compound:

- Antitubercular Activity : A study utilized the microplate Alamar blue assay (MABA) to evaluate the activity of synthesized derivatives against M. tuberculosis. The results indicated that certain derivatives exhibited MIC values similar to established antitubercular agents .

- Neuropharmacological Studies : Investigations into the interactions of 5-bromo derivatives with neurotransmitter systems have suggested potential applications in treating neurological disorders. These studies focus on how structural modifications can enhance binding affinity and selectivity towards specific receptors .

Eigenschaften

IUPAC Name |

5-bromo-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXWQLLNLMEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-55-8 | |

| Record name | 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.